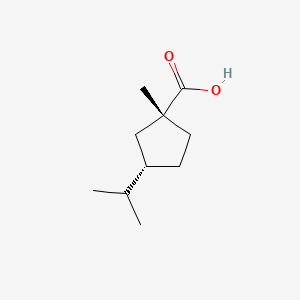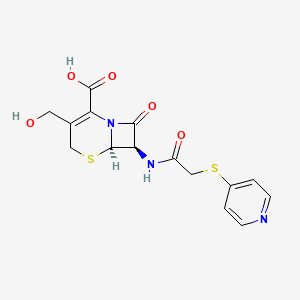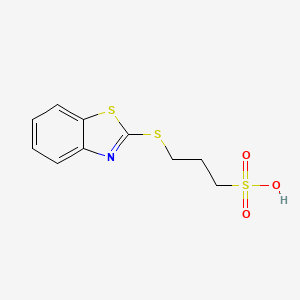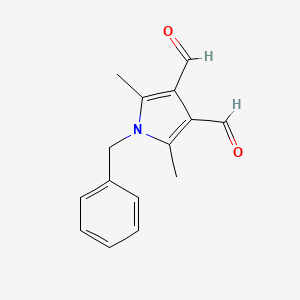
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde is an arenecarbaldehyde.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde and its derivatives play a crucial role in the synthesis of new heterocyclic compounds, which are significant in various chemical reactions and pharmaceutical applications. For example, a study on the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated its potential in forming new heterocycles (Singh, Rawat, & Sahu, 2014).
Structural Evaluation and Reactivity Analysis
Detailed structural analysis and computational studies on pyrrole derivatives are essential for understanding their chemical reactivity and potential applications. Investigations into the structure, vibrational analysis, and hydrogen bonding of pyrrole derivatives provide insights into their chemical properties and potential applications in material science and chemistry (Singh et al., 2015).
Optical and Electronic Properties
- Non-Linear Optical Materials: Some derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde exhibit properties suitable for non-linear optical (NLO) materials. For instance, the computed first hyperpolarizability of certain pyrrole derivatives indicates their potential use in NLO applications, which are important in telecommunications and information processing (Singh, Rawat, & Sahu, 2014).
Pharmacological Applications
- Antimicrobial Properties: Some pyrrole derivatives, synthesized using 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde, have been shown to possess antimicrobial properties. These findings are significant for developing new antimicrobial agents, which are crucial in the fight against resistant bacterial and fungal infections (Hublikar et al., 2019).
Material Science Applications
- Conducting Polymers: Derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, demonstrating the versatility of pyrrole derivatives in various industrial applications (Kim & Elsenbaumer, 1998).
properties
Product Name |
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-benzyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-11-14(9-17)15(10-18)12(2)16(11)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
RECJWNWZVDPHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C=O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



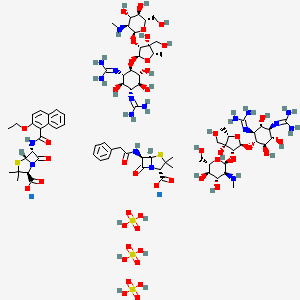
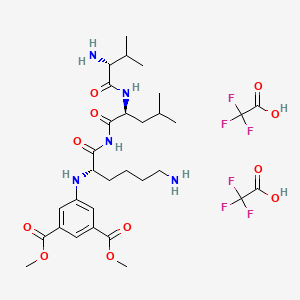
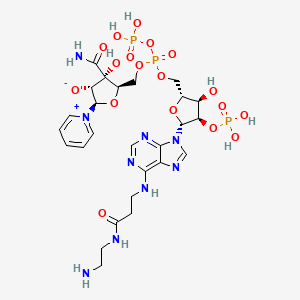
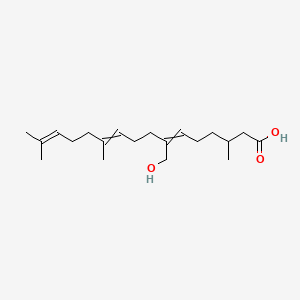
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
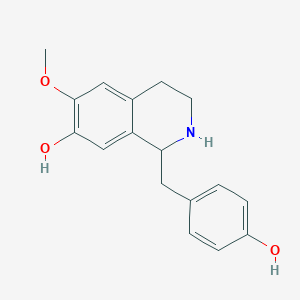
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
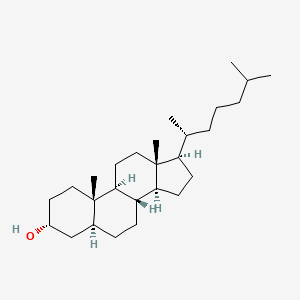
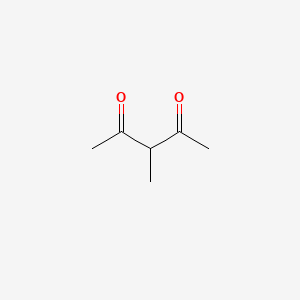
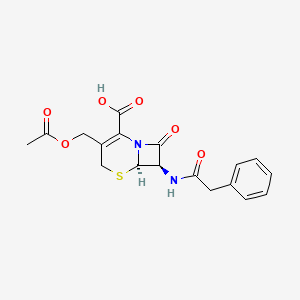
![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)
